N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a novel organic compound characterized by its complex chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step organic reactions. Starting materials such as 4-chlorophenethylamine and specific tricyclic ketones undergo condensation and cyclization reactions under controlled temperatures and pressures. Critical reagents like oxidizing agents, reducing agents, and catalytic systems are employed to optimize yield and purity.
Industrial Production Methods
Industrial-scale production hinges on optimizing reaction scalability, minimizing by-products, and efficient use of raw materials. Techniques like continuous-flow chemistry, automated reactors, and green chemistry principles are often employed to ensure sustainable and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative processes to introduce additional functional groups.
Reduction: Targeted reduction reactions may modify specific structural elements, altering the compound's chemical and physical properties.
Substitution: The compound's halogenated aromatic ring can participate in various nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Examples include potassium permanganate, and hydrogen peroxide under acidic or basic conditions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently utilized.
Substitution Reagents: Halide sources and catalysts like palladium or nickel complexes assist in substitution reactions.
Major Products
Depending on the reaction conditions, major products may include modified tricyclic derivatives, ring-opened structures, or halogenated intermediates tailored for specific applications.
Scientific Research Applications
N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has a broad range of scientific research applications:
Chemistry: Used as a precursor for synthesizing advanced materials and studying reaction mechanisms.
Medicine: Investigated for therapeutic potential in treating specific medical conditions, including neurodegenerative diseases.
Industry: Utilized in the development of specialized polymers, coatings, and as an intermediate in manufacturing complex pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily binding to specific receptors or inhibiting enzymatic pathways. This may involve complexing with active sites, altering protein conformations, or disrupting cellular signaling pathways. Detailed studies reveal the precise molecular mechanisms and pathways involved, enhancing our understanding of its biological activity.
Comparison with Similar Compounds
Unique Characteristics
Compared to other compounds with similar structures, N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide stands out due to its distinctive tricyclic framework and specific substituent pattern, contributing to its unique chemical and biological properties.
List of Similar Compounds
N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}methanediamide
2-(4-chlorophenyl)-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanamide
N'-[2-(4-bromophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
By examining these compounds and their derivatives, researchers can better understand structure-activity relationships and harness their properties for various applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-16-5-3-13(4-6-16)7-8-23-20(27)21(28)24-17-10-14-2-1-9-25-18(26)12-15(11-17)19(14)25/h3-6,10-11H,1-2,7-9,12H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZCIBVANNHECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=C(C=C4)Cl)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.